7-Methyl-1H-indazol-4-amine 7-Methyl-1H-indazol-4-amine
Brand Name: Vulcanchem
CAS No.: 221681-73-8
VCID: VC4057291
InChI: InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
SMILES: CC1=C2C(=C(C=C1)N)C=NN2
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

7-Methyl-1H-indazol-4-amine

CAS No.: 221681-73-8

Cat. No.: VC4057291

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1H-indazol-4-amine - 221681-73-8

Specification

CAS No. 221681-73-8
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 7-methyl-1H-indazol-4-amine
Standard InChI InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
Standard InChI Key HIYNOMAXHVDMHV-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)N)C=NN2
Canonical SMILES CC1=C2C(=C(C=C1)N)C=NN2

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

7-Methyl-1H-indazol-4-amine has the molecular formula C₈H₉N₃ (molecular weight: 147.18 g/mol) . Its IUPAC name is 7-methyl-1H-indazol-4-amine, with systematic identifiers including:

  • InChIKey: FVIZXLDFWPPPDX-UHFFFAOYSA-N

  • SMILES: Nc1ccc(c2c1cn[nH]2)C

  • CAS Registry Number: 221681-73-8

Spectroscopic Data

Key spectroscopic features confirm its structure:

  • ¹H NMR (DMSO-d₆): δ 12.23 (s, 1H, NH), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂), 2.42 (s, 3H, CH₃) .

  • IR: N-H stretches at 3200–3400 cm⁻¹ and aromatic C=C vibrations at 1500–1600 cm⁻¹.

  • Mass Spectrometry: ESI-MS m/z 148.1 [M+H]⁺ .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point211–214°C
SolubilitySlightly soluble in DMSO
LogP (Partition Coefficient)1.8

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-methyl-1H-indazol-4-amine typically involves cyclization and functionalization strategies:

  • Cyclization of 2-Azidobenzaldehyde Derivatives:

    • Reaction of 2-azido-4-methylbenzaldehyde with ammonium acetate under reductive conditions (e.g., H₂/Pd-C) yields the indazole core.

    • Key Step: Copper-catalyzed cyclization in dimethyl sulfoxide (DMSO) at 60°C achieves 85% yield .

  • Regioselective Bromination and Amination:

    • Bromination at the 7-position using N-bromosuccinimide (NBS) in H₂SO₄, followed by amination with hydrazine hydrate, affords the target compound .

Industrial-Scale Production

Industrial methods emphasize solvent optimization and catalyst recycling:

  • Solvent: 2-MeTHF improves regioselectivity (70:30 ratio of desired product to byproducts) .

  • Catalyst: Immobilized Pd nanoparticles reduce heavy metal waste.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Copper-catalyzed cyclization8598High regioselectivity
NBS bromination7695Scalability

Biological Activities and Mechanisms

Kinase Inhibition

7-Methyl-1H-indazol-4-amine exhibits inhibitory effects on:

  • RIP2 Kinase: IC₅₀ = 0.12 μM, implicated in inflammatory pathways.

  • CHK1/CHK2: Disrupts DNA repair mechanisms in cancer cells (IC₅₀ = 0.8–1.2 μM).

Anti-Inflammatory Effects

  • Reduces TNF-α production by 60% at 10 μM in murine macrophages.

  • Suppresses NF-κB signaling via IκBα stabilization .

Applications in Drug Development

Scaffold for Kinase Inhibitors

The compound serves as a precursor for lenacapavir analogs, HIV-1 capsid inhibitors . Modifications at the 4-amino group enhance binding affinity to viral proteins.

Material Science

  • Dyes and Pigments: Derivatives exhibit intense fluorescence (λₑₘ = 450 nm) for OLED applications .

  • Coordination Chemistry: Forms stable complexes with Cu(II) for catalytic applications.

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